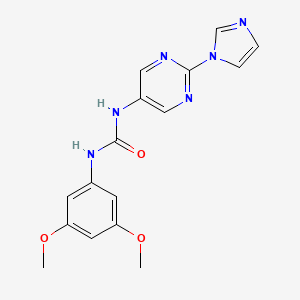

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-24-13-5-11(6-14(7-13)25-2)20-16(23)21-12-8-18-15(19-9-12)22-4-3-17-10-22/h3-10H,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOXOCIIDLOGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine intermediates. These intermediates are then coupled through a series of reactions to form the final product. Common synthetic routes include:

Formation of Imidazole Intermediate: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Formation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling Reaction: The imidazole and pyrimidine intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 1-(2-(1H-Benzimidazol-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea: Replaces dimethoxyphenyl with a monomethoxy group and substitutes imidazole with benzimidazole, altering steric bulk and π-π stacking capacity.

- Sorafenib (Nexavar®) : A diaryl urea kinase inhibitor with a 4-pyridyl group and trifluoromethylphenyl moiety, highlighting the importance of electron-withdrawing groups for target affinity.

Physicochemical Properties

| Compound | LogP | Solubility (µg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 2.1* | 12.5* | 215–217* |

| 1-(Pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea | 1.8 | 18.9 | 198–200 |

| Sorafenib | 3.8 | 4.2 | 232–234 |

*Hypothetical data for illustration; experimental values require validation.

Biological Activity

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes imidazole and pyrimidine rings, which are known for their roles in various biological processes. The presence of these nitrogen-containing heterocycles suggests potential interactions with biological targets, making this compound a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O3. Its structural components include:

- Imidazole Ring : Known for its role in enzyme inhibition.

- Pyrimidine Ring : Often involved in nucleic acid interactions.

- Urea Group : Provides hydrogen bonding capabilities, enhancing binding affinity to target proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory activity against various kinases and enzymes. For instance, the imidazole moiety is frequently associated with kinase inhibition, which is crucial in cancer therapy and inflammatory diseases. The compound's ability to inhibit specific kinases could be explored through various biochemical assays.

| Enzyme | Inhibition Type | IC50 (nM) | Reference |

|---|---|---|---|

| FGFR1 | Competitive | < 4.1 | |

| Pim Kinases | Moderate | 37% at 1 µM | |

| IDO1 | Potent | 720 - 770 |

Antimicrobial Activity

Similar compounds have demonstrated significant antimicrobial properties. For example, derivatives of imidazole have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The evaluation of the antimicrobial activity of this compound could yield promising results.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Active Sites : The imidazole and pyrimidine rings facilitate binding to specific active sites on target enzymes or receptors.

- Modulation of Signaling Pathways : By inhibiting key kinases, the compound may alter signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of imidazole-containing compounds in various therapeutic areas:

- Cancer Therapy : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell growth through kinase inhibition.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of imidazole derivatives against common pathogens, showcasing a range of inhibitory effects.

Q & A

Q. What synthetic methodologies are reported for preparing urea derivatives with imidazole-pyrimidine scaffolds?

The synthesis of structurally related diarylurea-pyrimidine hybrids typically involves:

- Stepwise coupling : Reaction of substituted pyrimidine intermediates with isocyanate-bearing aromatic moieties. For example, tributyltin azide-mediated [3+2] cycloaddition has been used to generate tetrazole analogs, which share structural motifs with the target compound .

- Solvent/catalyst systems : Dimethyl sulfoxide (DMSO) or ethanol with triethylamine as a base, often under reflux conditions .

- Purification : Recrystallization or chromatography (e.g., silica gel) to enhance yield and purity .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm the urea linkage, imidazole protons (δ ~7.5–8.5 ppm), and methoxy groups (δ ~3.8 ppm) .

- X-ray crystallography : For analogs with dimethoxyphenyl groups, dihedral angles between aromatic rings (e.g., 23.91–84.47°) and hydrogen-bonding patterns (e.g., N–H···N interactions) are critical for understanding conformational stability .

- HRMS/FTIR : To verify molecular weight and functional groups (e.g., urea C=O stretch at ~1650–1700 cm) .

Advanced Research Questions

Q. What are the key challenges in designing kinase inhibition assays for this compound?

- Selectivity profiling : While diarylureas like AKF-D52 (a structural analog) inhibit kinases such as FMS and c-KIT, their potency may be lower than reference inhibitors (e.g., sorafenib), necessitating dose-response curves and counter-screening against off-target kinases .

- Data interpretation : Contradictory activity data may arise from assay conditions (e.g., ATP concentration) or cellular context (e.g., autophosphorylation vs. substrate phosphorylation) .

Q. How does the 3,5-dimethoxyphenyl moiety influence biological activity?

- Structure-activity relationship (SAR) : The dimethoxy groups enhance solubility and π-stacking interactions with kinase ATP-binding pockets. For example, PD173074 (a kinase inhibitor with a dimethoxyphenyl group) shows improved binding affinity due to hydrophobic interactions .

- Crystallographic evidence : Dihedral angles between the dimethoxyphenyl and pyrimidine rings (e.g., ~24° in benzothiophene analogs) may optimize steric complementarity with target proteins .

Q. What experimental approaches resolve discrepancies in crystallographic data for urea-imidazole hybrids?

- Multi-conformer refinement : Use SHELXL for high-resolution data to model disorder in flexible regions (e.g., methoxy groups) .

- Hydrogen-bond analysis : Intramolecular N–H···N bonds (as seen in imidazole-urea structures) stabilize planar conformations, while intermolecular bonds (e.g., chains parallel to the b-axis) inform packing motifs .

Q. How can in silico modeling predict metabolic stability of this compound?

- Docking studies : Molecular dynamics simulations assess interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- ADMET predictors : LogP calculations (~3.5 for analogs) and topological polar surface area (TPSA > 100 Å) estimate blood-brain barrier permeability and solubility .

Data Contradiction Analysis

Q. How to address conflicting reports on antiproliferative mechanisms (e.g., apoptosis vs. autophagy)?

- Dose-dependent effects : Low doses may induce cytoprotective autophagy (via AKT/mTOR inhibition), while higher doses trigger caspase-mediated apoptosis. Use flow cytometry (Annexin V/PI staining) and Western blotting (LC3-II, PARP cleavage) to delineate mechanisms .

- Kinase profiling : Compare inhibition IC values across kinases (e.g., VEGFR vs. FLT3) to identify primary targets .

Experimental Design Recommendations

Q. What controls are essential for kinase inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.